PTH-L-Phenylalanin

Übersicht

Beschreibung

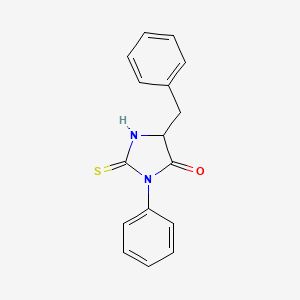

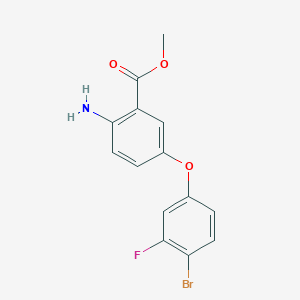

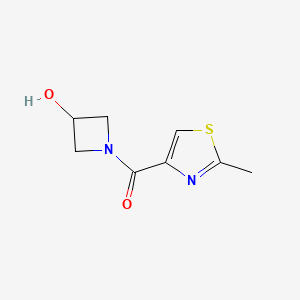

3-Phenyl-5-(phenylmethyl)-2-thioxoimidazolidin-4-one, or 3P5P2TI, is a novel heterocyclic compound with a wide range of potential applications in scientific research. This synthetic compound has been studied for its potential use as a pharmaceutical, as a catalyst, and in the field of materials science. Its unique properties make it an attractive choice for a variety of applications.

Wissenschaftliche Forschungsanwendungen

Biosynthese von L-Phenylalanin

PTH-L-Phenylalanin spielt eine entscheidende Rolle bei der Biosynthese von L-Phenylalanin, einer essentiellen Aminosäure. Forschungen haben gezeigt, dass systematische Biotechnologie die effiziente Biosynthese von L-Phenylalanin in E. coli aus kostengünstigen aromatischen Vorläufern ermöglichen kann . Dieser Prozess ist wichtig für die Herstellung von hochwertigem L-Phenylalanin aus kostengünstigen Ausgangsmaterialien, das in zahlreichen industriellen Anwendungen Verwendung findet, darunter Nahrungsergänzungsmittel, Futtermittel, Kosmetik und die chemische Industrie .

Aminosäuresequenzanalyse

In der analytischen Chemie wird this compound als Standard für die Aminosäuresequenzanalyse verwendet. Es wird insbesondere im Edman-Abbauverfahren eingesetzt, bei dem es als Referenzverbindung zur Identifizierung von Aminosäuresequenzen in Proteinen dient . Diese Anwendung ist für das Verständnis der Proteinstruktur und -funktion von entscheidender Bedeutung, was Auswirkungen auf verschiedene Bereiche hat, darunter Biotechnologie und Medizin.

Klinische Medizin: PKU-Überwachung

Die Verbindung ist an der Entwicklung neuer Methoden zur Bestimmung von L-Phenylalanin in Serumproben beteiligt, die für die Überwachung der Phenylketonurie (PKU) unerlässlich sind . PKU ist eine Stoffwechselstörung, die zu geistiger Behinderung und anderen schwerwiegenden Gesundheitsproblemen führen kann, wenn sie nicht richtig behandelt wird. Eine genaue Überwachung der L-Phenylalaninwerte ist entscheidend für die wirksame Behandlung von PKU.

Mikrobielle Zellfabriken

Forschungen haben den Einsatz von this compound bei der Schaffung mikrobieller Zellfabriken untersucht. Dabei handelt es sich um gentechnisch veränderte Mikroorganismen, die so konzipiert sind, dass sie bestimmte Verbindungen, wie z. B. Aminosäuren, kontrolliert und effizient produzieren. Die Entwicklung solcher Zellfabriken könnte die Produktion von essentiellen Verbindungen revolutionieren, Kosten senken und die Umweltbelastung verringern .

Pharmazeutische Synthese

This compound wird häufig bei der Synthese von pharmazeutisch wirksamen Verbindungen verwendet. Dazu gehören die Herstellung von Cephalosporin-Antibiotika, Antikrebs-Metallo-Medikamenten und HIV-Proteaseinhibitoren . Die Fähigkeit, diese Medikamente effizient zu synthetisieren, ist für die Pharmaindustrie entscheidend und hat direkte Auswirkungen auf das Gesundheitswesen.

Futtermittel- und Kosmetikindustrie

Als essentielle Aminosäure findet this compound Anwendung in der Futtermittelindustrie, um den Nährwert von Tierfutter zu verbessern. Darüber hinaus nimmt seine Bedeutung in der Kosmetikindustrie zu, da er aufgrund seiner vorteilhaften Eigenschaften in verschiedene Hautpflege- und Schönheitsprodukte eingearbeitet wird .

Wirkmechanismus

Target of Action

PTH-L-PHENYLALANINE, also known as Phenylthiohydantoin-phenylalanine, primarily targets the parathyroid hormone-2 (PTH2) receptor . This receptor is a G-protein coupled receptor that serves a variety of signal transduction roles . It is also involved in the regulation of vital biochemical processes in bone, kidney, and other tissues .

Mode of Action

The interaction of PTH-L-PHENYLALANINE with its targets involves the activation of heterotrimeric G proteins, such as Gs that stimulates cAMP production . This activation leads to a series of intracellular events that result in the modulation of various organ systems . The compound’s interaction with its targets is facilitated by its specific binding to the PTH2 receptor .

Biochemical Pathways

PTH-L-PHENYLALANINE is involved in the phenylpropanoid metabolic pathway . This pathway is crucial for the biosynthesis of a diverse group of secondary metabolites. The compound, as a precursor of melanin, dopamine, noradrenalin (norepinephrine), and thyroxine, plays a significant role in these pathways .

Result of Action

The molecular and cellular effects of PTH-L-PHENYLALANINE’s action are primarily related to its role in the regulation of calcium and phosphate ions, and vitamin D in blood and extracellular fluids . Additionally, it is involved in the stimulation of bone formation when the hormone is intermittently administrated .

Action Environment

Environmental factors can influence the action, efficacy, and stability of PTH-L-PHENYLALANINE. For instance, lifestyle factors such as smoking, body mass index (BMI), diet, alcohol, and exercise, as well as exposure to pollutants like heavy metals and chemicals, can affect the levels of parathyroid hormone and calcitonin, which are related to the action of PTH-L-PHENYLALANINE .

Biochemische Analyse

Biochemical Properties

3-Phenyl-5-(phenylmethyl)-2-thioxoimidazolidin-4-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as aminoacyl-tRNA synthetases, which are crucial for protein synthesis . The nature of these interactions often involves the inhibition of enzyme activity, leading to alterations in biochemical pathways. Additionally, 3-Phenyl-5-(phenylmethyl)-2-thioxoimidazolidin-4-one can form complexes with metal ions, further influencing its biochemical properties .

Cellular Effects

The effects of 3-Phenyl-5-(phenylmethyl)-2-thioxoimidazolidin-4-one on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of key signaling molecules, leading to changes in cellular responses . Furthermore, 3-Phenyl-5-(phenylmethyl)-2-thioxoimidazolidin-4-one has been reported to affect gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the expression of specific genes .

Molecular Mechanism

The molecular mechanism of action of 3-Phenyl-5-(phenylmethyl)-2-thioxoimidazolidin-4-one involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, 3-Phenyl-5-(phenylmethyl)-2-thioxoimidazolidin-4-one can bind to the active sites of enzymes, inhibiting their catalytic activity and thereby disrupting normal biochemical pathways . Additionally, this compound can influence gene expression by interacting with DNA or RNA, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Phenyl-5-(phenylmethyl)-2-thioxoimidazolidin-4-one can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels . Long-term exposure to 3-Phenyl-5-(phenylmethyl)-2-thioxoimidazolidin-4-one has been associated with sustained alterations in cellular function, including changes in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of 3-Phenyl-5-(phenylmethyl)-2-thioxoimidazolidin-4-one vary with different dosages in animal models. At low doses, this compound may exhibit minimal or beneficial effects, such as enhanced enzyme activity or improved cellular function . At higher doses, 3-Phenyl-5-(phenylmethyl)-2-thioxoimidazolidin-4-one can induce toxic or adverse effects, including cellular damage, organ toxicity, and disruptions in normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing significant harm .

Metabolic Pathways

3-Phenyl-5-(phenylmethyl)-2-thioxoimidazolidin-4-one is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites . Additionally, 3-Phenyl-5-(phenylmethyl)-2-thioxoimidazolidin-4-one can affect the balance of metabolic pathways, potentially leading to alterations in energy production and cellular homeostasis .

Transport and Distribution

The transport and distribution of 3-Phenyl-5-(phenylmethyl)-2-thioxoimidazolidin-4-one within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, allowing it to reach various intracellular compartments . Once inside the cell, 3-Phenyl-5-(phenylmethyl)-2-thioxoimidazolidin-4-one can interact with binding proteins that facilitate its distribution to specific cellular locations . The localization and accumulation of this compound within cells can influence its overall activity and function .

Subcellular Localization

The subcellular localization of 3-Phenyl-5-(phenylmethyl)-2-thioxoimidazolidin-4-one is critical for its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, 3-Phenyl-5-(phenylmethyl)-2-thioxoimidazolidin-4-one may be directed to the nucleus, where it can interact with DNA and influence gene expression . Alternatively, it may localize to the mitochondria, affecting cellular energy production and metabolic processes .

Eigenschaften

IUPAC Name |

5-benzyl-3-phenyl-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2OS/c19-15-14(11-12-7-3-1-4-8-12)17-16(20)18(15)13-9-5-2-6-10-13/h1-10,14H,11H2,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIDCDSHFIITFOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2C(=O)N(C(=S)N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70962989 | |

| Record name | 5-Benzyl-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70962989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4332-97-2 | |

| Record name | 3-Phenyl-5-(phenylmethyl)-2-thioxo-4-imidazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4332-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenyl-5-(phenylmethyl)-2-thioxoimidazolidin-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004332972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Benzyl-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70962989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenyl-5-(phenylmethyl)-2-thioxoimidazolidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.157 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-Ethylpiperidin-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1466482.png)

![2-[(3-Aminoazetidin-1-yl)methyl]phenol](/img/structure/B1466486.png)

![1-({[(Oxolan-2-yl)methyl]amino}methyl)cyclopentan-1-ol](/img/structure/B1466488.png)

![1-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1466489.png)

![[2-(4-Bromo-3-fluorophenoxy)-ethyl]-dimethylamine](/img/structure/B1466492.png)

![1-{[(2-Aminophenyl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1466495.png)